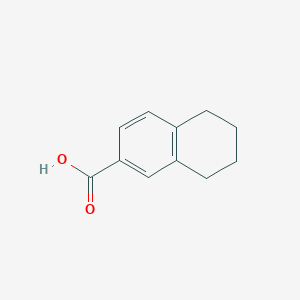
5,6,7,8-Tetrahydro-2-naphthoic acid
Cat. No. B072505
Key on ui cas rn:
1131-63-1
M. Wt: 176.21 g/mol
InChI Key: RSWXAGBBPCRION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06380396B1
Procedure details


1,2,3,4-Tetrahydro-6-naphthaldehyde (2.0 g) was suspended in 0.5M aqueous sodium hydroxide solution (125 ml), stirred vigorously and a 70% w/w solution of tertiary butyl hydroperoxide in water (10.3 ml) added. The mixture was heated at about 70° C. for 4 hours and then left to stand at room temperature for 3 days. A further quantity of a 70% w/w solution of tertiary butyl hydroperoxide in water (10 ml) was added and the mixture heated at about 70° C. for a further 24 hours. The mixture was cooled, diethyl ether (100 ml) added and the phases separated. The aqueous phase was acidified to pH 1 with 2N aqueous hydrochloric acid solution and extracted with diethyl ether (2×100 ml). The organic phases were combined, dried over anhydrous sodium sulphate and the solvent removed under reduced pressure to give a residue which was chromatographed on silica gel eluting with a solvent gradient of 1:1 changing to 1:0, by volume, diethyl ether:pentane to give 1,2,3,4-tetrahydro-6-naphthoic acid (0.62 g) as a white solid.







Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[C:10]2[C:5](=[CH:6][C:7]([CH:11]=[O:12])=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.C([O:17]O)(C)(C)C.C(OCC)C>[OH-].[Na+].O>[CH2:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([OH:17])=[O:12])=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CCCC2=CC(=CC=C12)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OO
|
|
Name
|
|
|
Quantity
|
10.3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OO
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Step Five
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred vigorously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
left
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture heated at about 70° C. for a further 24 hours
|
|
Duration
|
24 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether (2×100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a residue which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was chromatographed on silica gel eluting with a solvent gradient of 1:1 changing to 1:0, by volume, diethyl ether
|
Outcomes


Product
Details
Reaction Time |
3 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CCCC2=CC(=CC=C12)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.62 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
